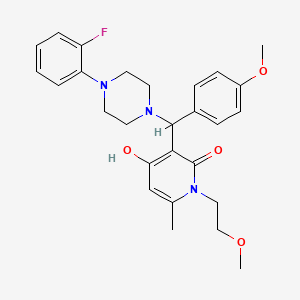
3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O4 and its molecular weight is 481.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one , identified by its complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H30FN3O2 with a molecular weight of 467.6 g/mol. The structure features a piperazine moiety, methoxy groups, and a pyridine core, which are common in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C26H30FN3O2 |
| Molecular Weight | 467.6 g/mol |
| Melting Point | Not available |
| Density | Not available |
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures to the one often exhibit antidepressant and anxiolytic properties. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A, which are crucial in mood regulation.
A study conducted by Yasuda et al. (2006) demonstrated that piperazine derivatives can significantly reduce anxiety-like behaviors in rodent models, suggesting that the compound may possess similar effects .
Antifungal Activity
Another area of interest is the antifungal activity of related compounds. A derivative containing a similar piperazine structure was reported to exhibit antifungal properties against various strains such as Cytospora and C. gloeosporioides. This suggests that the target compound may also hold potential in treating fungal infections .
Cytotoxic Activity
The cytotoxic potential of compounds with analogous structures has been explored extensively. For example, studies have shown that certain pyridine derivatives demonstrate selective cytotoxicity against tumor cell lines. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest .
Study 1: Synthesis and Characterization
In a recent study, researchers synthesized the compound using a method involving the reaction of saccharin derivatives with piperazine under reflux conditions. The resulting product was characterized using various spectroscopic techniques, confirming its structure and purity. The study highlighted the compound's potential for further pharmacological evaluation .
Study 2: In Vivo Efficacy
In vivo studies are crucial for understanding the biological activity of new compounds. A study examining related piperazine derivatives showed promising results in reducing glucose levels in diabetic animal models, indicating potential applications for metabolic disorders .
Eigenschaften
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O4/c1-19-18-24(32)25(27(33)31(19)16-17-34-2)26(20-8-10-21(35-3)11-9-20)30-14-12-29(13-15-30)23-7-5-4-6-22(23)28/h4-11,18,26,32H,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNDWLLORVWIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














